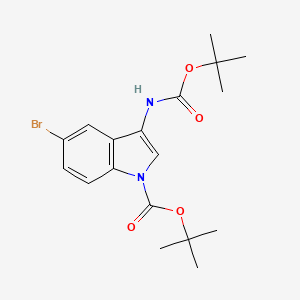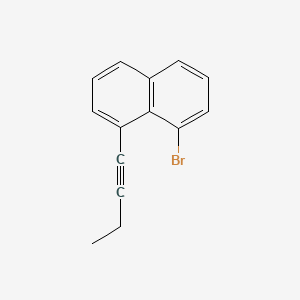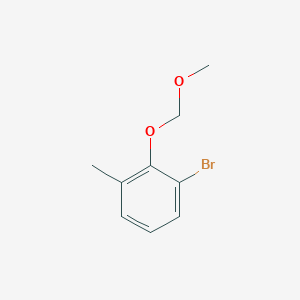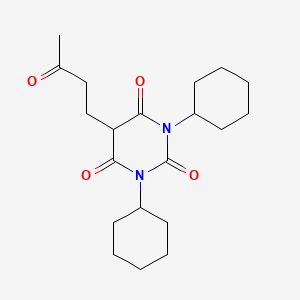
Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. This compound is known for its unique structure, which includes two cyclohexyl groups and a 3-oxobutyl group attached to the barbituric acid core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction conditions include using acetic acid as a solvent and acetic anhydride as a dehydrating agent . The process is relatively straightforward, involving crystallization, filtration, and drying to obtain the refined product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl groups or the 3-oxobutyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted barbituric acid derivatives .
Applications De Recherche Scientifique
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cell proliferation by interfering with DNA synthesis and protein synthesis. The compound binds to DNA and inhibits the activity of enzymes involved in these processes, leading to reduced cell growth and proliferation . Additionally, it may modulate the activity of certain signaling pathways involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dicyclohexylbarbituric acid: Similar in structure but lacks the 3-oxobutyl group.
1,3-Dimethylbarbituric acid: Contains methyl groups instead of cyclohexyl groups.
Barbituric acid: The parent compound, which lacks the cyclohexyl and 3-oxobutyl groups.
Uniqueness
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl groups and the 3-oxobutyl group enhances its lipophilicity and potential biological activity compared to other barbituric acid derivatives .
Propriétés
Numéro CAS |
20527-61-1 |
|---|---|
Formule moléculaire |
C20H30N2O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1,3-dicyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H30N2O4/c1-14(23)12-13-17-18(24)21(15-8-4-2-5-9-15)20(26)22(19(17)25)16-10-6-3-7-11-16/h15-17H,2-13H2,1H3 |
Clé InChI |
ZFPXRUWYABZHBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


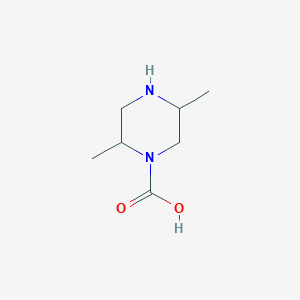
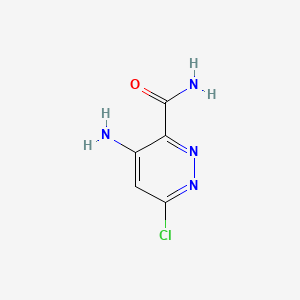

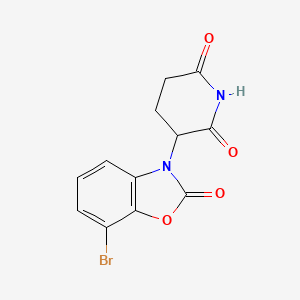

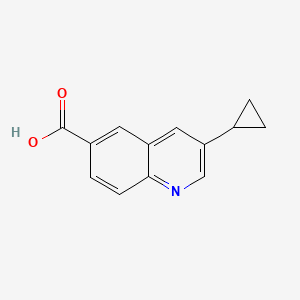
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)


